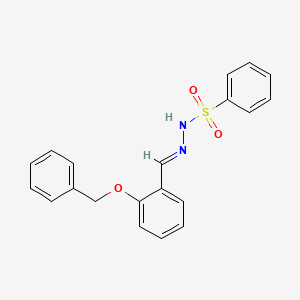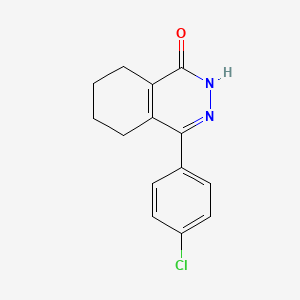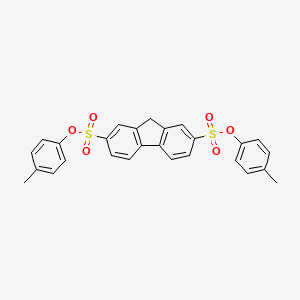![molecular formula C18H16Cl3N3O4S B11981570 4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11981570.png)
4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C18H16Cl3N3O4S This compound is notable for its unique structure, which includes a trichloromethyl group, a phenoxyacetyl group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The phenoxyacetyl group is introduced through the reaction of phenoxyacetic acid with a suitable amine under acidic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group is added via a chlorination reaction, often using reagents such as trichloromethyl chloroformate.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The trichloromethyl group and phenoxyacetyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-{[({2,2,2-trichloro-1-[(4-ethoxyphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoic acid
- 4-{[({2,2,2-trichloro-1-[(4-methoxyphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoic acid
Uniqueness
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trichloromethyl group enhances its reactivity, while the phenoxyacetyl moiety contributes to its binding affinity and specificity in biological systems.
属性
分子式 |
C18H16Cl3N3O4S |
|---|---|
分子量 |
476.8 g/mol |
IUPAC 名称 |
4-[[2,2,2-trichloro-1-[(2-phenoxyacetyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O4S/c19-18(20,21)16(23-14(25)10-28-13-4-2-1-3-5-13)24-17(29)22-12-8-6-11(7-9-12)15(26)27/h1-9,16H,10H2,(H,23,25)(H,26,27)(H2,22,24,29) |
InChI 键 |
AQSRCLZLGCDJCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11981491.png)
![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11981507.png)
![2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol](/img/structure/B11981512.png)



![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B11981540.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11981554.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11981561.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11981564.png)

![3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide](/img/structure/B11981574.png)

